In-Depth Technical Guide: Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate in Modern Drug Discovery
In-Depth Technical Guide: Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate in Modern Drug Discovery
Executive Summary
The indazole ring system is a "privileged scaffold" in medicinal chemistry, widely recognized for its exceptional utility in the development of targeted protein kinase inhibitors[1]. Among the advanced building blocks available to synthetic chemists, tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate (CAS: 2828220-44-4) stands out as a highly versatile, tri-orthogonal intermediate[2][3].
This whitepaper provides a comprehensive mechanistic analysis and self-validating experimental framework for utilizing this compound. By leveraging its distinct functional groups—a protected N1-Boc, a C6-halogen, and a C4-aldehyde—researchers can execute rapid, divergent syntheses of complex indazole libraries without the risk of cross-reactivity.
Physicochemical Profiling & Structural Causality
Before deploying this building block in a synthetic campaign, it is critical to understand the physicochemical parameters and the strategic rationale behind its structural design.
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | tert-butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate |
| CAS Number | 2828220-44-4[3] |
| Molecular Formula | C₁₃H₁₃BrN₂O₃ |
| Molecular Weight | 325.16 g/mol |
| GHS Classification | Warning; H302 (Harmful if swallowed)[2] |
| Storage Conditions | 2–8°C (Cold-chain transport recommended to prevent aldehyde oxidation)[3] |
Structural Logic & Tri-Orthogonal Reactivity
The architecture of CAS 2828220-44-4 is engineered for sequential, regioselective functionalization:
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N1-Boc Group (The Shield): Unprotected indazoles are prone to tautomerization (1H vs. 2H forms) and unwanted N-alkylation/arylation during transition-metal catalysis. The tert-butyloxycarbonyl (Boc) group locks the tautomeric state, sterically shields the nitrogen, and significantly enhances the lipophilicity and solubility of the intermediate in organic solvents.
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C6-Bromo Group (The Cross-Coupling Handle): The bromine atom at the 6-position is electronically primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents.
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C4-Formyl Group (The Electrophilic Hub): The aldehyde at the 4-position is highly reactive toward nucleophiles. It is most commonly utilized in reductive aminations to install solubilizing basic amines—a critical strategy for improving the pharmacokinetic (PK) properties of kinase inhibitors.
Tri-orthogonal reactivity profile of CAS 2828220-44-4.
Mechanistic Role in Kinase Inhibition
The ultimate goal of utilizing this building block is often the generation of a free 1H-indazole core. In the context of oncology and targeted therapies, the indazole scaffold acts as a potent "hinge-binder" within the ATP-binding pocket of kinases[1][4].
Once the N1-Boc group is removed, the free indazole presents a unique hydrogen-bonding motif. The N1-H serves as a hydrogen bond donor, while the adjacent N2 atom acts as a hydrogen bond acceptor[1]. This dual capacity allows the scaffold to form critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge region (e.g., interacting with residues like Glu and Cys in PLK4 or ROCK1)[5][6].
Mechanism of indazole core binding to kinase hinge region residues.
Self-Validating Experimental Workflows
To maximize yield and purity, the functionalization of CAS 2828220-44-4 should follow a specific sequence: 1) C4 Modification
Sequential orthogonal functionalization workflow for indazole derivatives.
Protocol 1: Reductive Amination at C4
Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation. Unlike NaBH₄, NaBH(OAc)₃ is exceptionally mild and selectively reduces the intermediate iminium ion faster than the starting aldehyde, drastically minimizing the formation of the corresponding alcohol byproduct[7][8].
Step-by-Step Methodology:
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Imine Formation: Dissolve CAS 2828220-44-4 (1.0 eq) and the desired secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or THF[8]. Note: DCE often provides superior reaction kinetics for this specific reagent.
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Catalysis: Add glacial acetic acid (1.0 eq) to accelerate iminium ion formation[8]. Stir at 0 °C for 15 minutes.
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Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2–4 hours.
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Self-Validation: Monitor via LCMS. The disappearance of the aldehyde peak (M+H = 325/327) and the appearance of the desired amine mass indicate completion.
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Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C6
Causality & Reagent Selection: With the C4 position stabilized as an amine, the C6-bromo group is targeted. The N1-Boc group prevents the palladium catalyst from coordinating to the indazole nitrogens, which would otherwise poison the catalyst or lead to N-arylation.
Step-by-Step Methodology:
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Setup: In a Schlenk flask, combine the C4-modified intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
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Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a strict nitrogen atmosphere.
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Reaction: Heat the mixture to 90 °C for 4–6 hours.
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Self-Validation: Monitor via TLC (UV active). The starting material spot should completely convert to a more polar (or distinct) product spot.
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Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water, wash with brine, dry, and purify via flash chromatography.
Protocol 3: Global Deprotection (Boc Removal)
Causality & Reagent Selection: The final step requires acidic conditions to cleave the tert-butyl ester, releasing the active 1H-indazole pharmacophore and generating CO₂ and isobutylene gas as driving forces.
Step-by-Step Methodology:
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Acidic Cleavage: Dissolve the fully functionalized intermediate in dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Alternatively, 4M HCl in Dioxane can be used for a cleaner precipitation of the hydrochloride salt.
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Reaction: Stir at room temperature for 2 hours.
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Self-Validation: The evolution of gas (isobutylene/CO₂) will cease when the reaction is complete. LCMS will show a mass shift of -100 Da (loss of Boc).
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Isolation: Concentrate under reduced pressure. If TFA was used, co-evaporate with toluene three times to remove residual acid, yielding the final kinase inhibitor candidate.
References
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (PMC). Available at:[Link]
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Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. National Institutes of Health (PMC). Available at:[Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications (Journal of Organic Chemistry). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2828220-44-4|tert-Butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
